molecular formula C11H16ClNO B1397795 (3-Chloro-2-propoxy-benzyl)-methyl-amine CAS No. 894851-33-3

(3-Chloro-2-propoxy-benzyl)-methyl-amine

Cat. No. B1397795
M. Wt: 213.7 g/mol
InChI Key: PNGQEHVLXLJETM-UHFFFAOYSA-N
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Description

“(3-Chloro-2-propoxy-benzyl)-methyl-amine”, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. CPMA is a derivative of benzylamine and has a molecular formula of C11H16ClNO1.



Synthesis Analysis

The synthesis of CPMA is not explicitly mentioned in the search results. However, it is known that CPMA is a derivative of benzylamine1. The synthesis of such compounds typically involves reactions with benzylamine, but the exact process would depend on the specific reactants and conditions.



Molecular Structure Analysis

The molecular structure of CPMA is not directly provided in the search results. However, given its molecular formula of C11H16ClNO1, it can be inferred that it contains 11 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The exact arrangement of these atoms would determine the molecule’s structure.



Chemical Reactions Analysis

The specific chemical reactions involving CPMA are not detailed in the search results. However, as a derivative of benzylamine, it can be expected to participate in reactions typical of amines and benzyl compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of CPMA are not directly provided in the search results. However, given its molecular formula of C11H16ClNO1, it can be inferred that it is a relatively complex organic compound. Its properties would be influenced by factors such as its molecular structure and the presence of functional groups.


Scientific Research Applications

Organic Synthesis Applications

A significant area of application for compounds related to "(3-Chloro-2-propoxy-benzyl)-methyl-amine" involves organic synthesis, where they serve as intermediates or reactants in the synthesis of complex molecules. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole showcases the use of similar compounds. These derivatives were prepared through a series of reactions starting from 1-methyl-1H-benzimidazol-2-amine, highlighting the utility of such compounds in synthesizing bioactive molecules with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Material Science and Polymer Research

In material science, compounds with similar structures are used in the development of advanced materials. A study on "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine" explores the use of renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation. This research underscores the potential of using sustainable alternatives to traditional phenol derivatives for producing materials with desirable thermal and thermo-mechanical properties, paving the way for applications in various domains, including coatings and adhesives (Trejo-Machin et al., 2017).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical sector, derivatives of "(3-Chloro-2-propoxy-benzyl)-methyl-amine" find applications in drug discovery and development. The synthesis and evaluation of antimicrobial activity of quinoxaline derivatives, for instance, demonstrate the role of such compounds in generating new therapeutic agents. Replacing the chlorine atom with an ether linkage on a benzene ring has been explored to optimize antimicrobial activity, indicating the versatility of these compounds in designing drugs with specific biological activities (Singh et al., 2010).

Corrosion Inhibition

Another fascinating application is in corrosion inhibition, where Schiff bases derived from similar compounds are studied for their efficacy in protecting metals in acidic environments. This research is crucial for industries where metal corrosion can lead to significant economic losses and safety hazards. The effectiveness of these inhibitors at low concentrations suggests potential for developing efficient, environmentally friendly corrosion protection strategies (Ashassi-Sorkhabi et al., 2005).

Safety And Hazards

The safety and hazards associated with CPMA are not detailed in the search results. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for research and application of CPMA are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications1, it can be expected that future research may focus on further elucidating its properties and potential uses.


Please note that this analysis is based on the available search results and may not cover all aspects of “(3-Chloro-2-propoxy-benzyl)-methyl-amine”. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

1-(3-chloro-2-propoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-7-14-11-9(8-13-2)5-4-6-10(11)12/h4-6,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGQEHVLXLJETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-propoxy-benzyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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